(9E)-Lumefantrine

描述

(9E)-Lumefantrine is a synthetic antimalarial compound used in combination with artemether to treat malaria. It is a member of the aryl amino alcohol class of antimalarial agents. This compound is known for its efficacy in treating Plasmodium falciparum malaria, which is the most dangerous form of malaria.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (9E)-Lumefantrine involves multiple steps, starting from simple aromatic compounds. The key steps include the formation of the aryl amino alcohol core and subsequent functionalization to introduce the necessary substituents. The reaction conditions typically involve the use of strong bases, solvents like dichloromethane, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.

化学反应分析

Types of Reactions

(9E)-Lumefantrine undergoes several types of chemical reactions, including:

Oxidation: This reaction can occur under the influence of oxidizing agents like hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

科学研究应用

Pharmacological Applications

1. Antimalarial Activity

- Combination Therapy : (9E)-Lumefantrine is most effective when administered with artemether as part of the artemisinin-based combination therapy (ACT). This combination is recommended by the World Health Organization (WHO) for treating uncomplicated P. falciparum malaria, especially in chloroquine-resistant regions .

- Mechanism of Action : The compound targets the erythrocytic stages of the malaria parasite, disrupting its lifecycle and leading to parasite clearance from the bloodstream .

2. Pharmacokinetics

- Studies have shown that the pharmacokinetic profile of this compound varies significantly based on dosing regimens. For instance, a once-daily regimen was found to be less effective than a conventional twice-daily regimen due to lower plasma concentrations at critical time points . Understanding these profiles aids in optimizing treatment protocols.

Therapeutic Efficacy

1. Clinical Trials and Studies

- Numerous clinical trials have evaluated the efficacy of this compound in various settings. For example, a study conducted in Ethiopia reported a significant increase in hemoglobin concentration among patients treated with artemether-lumefantrine, indicating effective management of uncomplicated malaria .

- Another investigation highlighted the importance of maintaining adequate plasma levels of lumefantrine for achieving high cure rates, emphasizing the need for proper dosing strategies .

2. Resistance Monitoring

- Continuous monitoring for resistance patterns is crucial as reports indicate emerging resistance to ACT regimens in certain regions. Research efforts are ongoing to assess the effectiveness of this compound against resistant strains and adapt treatment guidelines accordingly .

Innovative Methodologies

1. Drug Formulation

- Recent advancements include the development of dispersible formulations of artemether-lumefantrine aimed at improving adherence, particularly in pediatric populations . These formulations are designed to enhance palatability and ease of administration.

2. Analytical Techniques

- High-performance liquid chromatography (HPLC) methods have been refined for accurately determining lumefantrine levels in human plasma. This is vital for pharmacokinetic studies and ensuring therapeutic drug monitoring .

Case Studies

作用机制

The mechanism of action of (9E)-Lumefantrine involves the inhibition of heme polymerase, an enzyme crucial for the survival of Plasmodium falciparum. By inhibiting this enzyme, this compound prevents the detoxification of heme, leading to the accumulation of toxic heme within the parasite, ultimately causing its death.

相似化合物的比较

Similar Compounds

Quinine: Another aryl amino alcohol used to treat malaria.

Mefloquine: A structurally similar compound with antimalarial properties.

Chloroquine: A widely used antimalarial drug with a different mechanism of action.

Uniqueness

(9E)-Lumefantrine is unique due to its high efficacy when used in combination with artemether. This combination therapy is highly effective against drug-resistant strains of Plasmodium falciparum, making it a crucial tool in the fight against malaria.

生物活性

(9E)-Lumefantrine is an antimalarial compound primarily used in combination with artemether for the treatment of uncomplicated malaria caused by Plasmodium falciparum. This article delves into its biological activity, pharmacodynamics, mechanisms of action, and clinical efficacy, supported by data tables and relevant case studies.

Pharmacodynamics:

Lumefantrine functions as a blood schizonticide, targeting the erythrocytic stages of Plasmodium falciparum. It is believed to work synergistically with artemether, which has a rapid onset of action. While artemether quickly reduces the number of malarial parasites, lumefantrine's longer half-life helps in clearing residual parasites from the body. The half-life of lumefantrine is approximately 4.5 days, allowing sustained therapeutic levels in the bloodstream .

Mechanism of Action:

The precise mechanism by which lumefantrine exerts its antimalarial effects remains unclear. However, research indicates that it inhibits the conversion of toxic heme to non-toxic hemozoin by forming a complex with hemin. This action is crucial as it prevents the accumulation of toxic heme within the parasite . Additionally, lumefantrine may also interfere with nucleic acid and protein synthesis in the parasite .

Pharmacokinetics

Absorption and Distribution:

Lumefantrine's absorption is significantly enhanced when taken with food. It exhibits high protein binding (approximately 99.7%) and undergoes extensive metabolism in the liver via cytochrome P450 3A4, leading to the formation of its major metabolite, desbutyl-lumefantrine .

Elimination:

The drug is primarily eliminated through hepatic metabolism, with limited information on its clearance rates. The pharmacokinetic parameters are critical for understanding dosing regimens and potential drug interactions.

Case Studies and Clinical Trials

-

Efficacy in Children :

A randomized trial conducted in Kenya evaluated the efficacy of artemether-lumefantrine compared to dihydroartemisinin-piperaquine. Results indicated that lumefantrine significantly increased plasma concentrations when administered over extended durations, suggesting improved efficacy against recurrent parasitemia .Treatment Regimen Day 7 Lumefantrine Concentration (ng/mL) Recurrence Risk at 28 Days (%) 3-Day Regimen 280 40 5-Day Regimen Higher than 280 51 -

Safety Profile :

In another study involving children aged 16 months to 16 years, extending the treatment duration from three to five days was found safe without significant toxicity while enhancing overall drug exposure . -

Haemolytic Anaemia Case Report :

A notable case report documented a patient who developed autoimmune hemolytic anemia following treatment with artemether-lumefantrine after a malarial attack. This highlights potential adverse effects associated with lumefantrine therapy, warranting careful monitoring during treatment .

属性

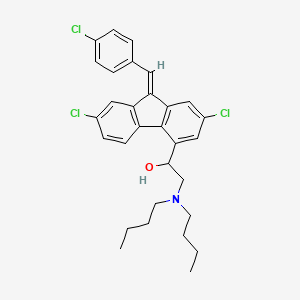

IUPAC Name |

2-(dibutylamino)-1-[(9E)-2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32Cl3NO/c1-3-5-13-34(14-6-4-2)19-29(35)28-18-23(33)17-27-25(15-20-7-9-21(31)10-8-20)26-16-22(32)11-12-24(26)30(27)28/h7-12,15-18,29,35H,3-6,13-14,19H2,1-2H3/b25-15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYLGFOYVTXJFJP-MFKUBSTISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN(CCCC)CC(C1=CC(=CC\2=C1C3=C(/C2=C\C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。